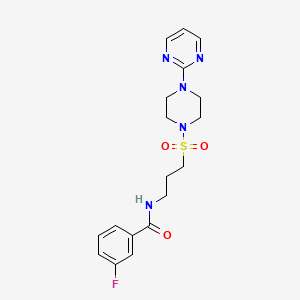![molecular formula C16H18ClNO3 B2625899 4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol CAS No. 1223880-63-4](/img/structure/B2625899.png)
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol is a chemical compound that belongs to the family of substituted phenols. It has a molecular formula of C16H18ClNO3 and a molecular weight of 307.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom at the 4th position and a 2,4-dimethoxybenzylamino group at the 2nd position .Aplicaciones Científicas De Investigación
Fluorescence Turn-On Detection
A study by Liu et al. (2015) explored a compound with similar structural features for the fluorescence turn-on detection of cysteine over homocysteine and glutathione. The compound exhibited aggregation-induced emission (AIE) characteristics and was utilized for sensitive and selective cysteine detection in serum samples, leveraging the excited-state intramolecular proton transfer (ESIPT) and AIE properties (Liu, Hualong et al., 2015).
Antimicrobial and Antidiabetic Activities
Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, showing broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating their potential as antimicrobial and antidiabetic agents. These compounds were also tested for DNA interaction, highlighting their potential as anticancer agents (Rafique, Bushra et al., 2022).
Corrosion Inhibition
A study by Boughoues et al. (2020) focused on amine derivative compounds, including structures similar to the queried compound, as effective corrosion inhibitors for mild steel in HCl medium. Their protective efficiency was linked to the molecular structure, demonstrating their potential in materials science for protecting metal surfaces (Boughoues, Y. et al., 2020).
Antioxidant Properties
Sen et al. (2017) synthesized an imine derivative with structural similarities, investigating its structural and spectroscopic properties alongside its antioxidant capabilities. The compound showed promising antioxidant activity, suggesting its utility in preventing oxidative stress-related damages (Sen, F. et al., 2017).
Molecular Modeling and Drug Development
Stuart et al. (1983) used molecular models to analyze the activities of compounds structurally related to the queried chemical. This approach helps in understanding the biological activities of such compounds, particularly in relation to their interaction with biological targets, providing insights into their potential use in drug development (Stuart, A. et al., 1983).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-[[(2,4-dimethoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-20-14-5-3-11(16(8-14)21-2)9-18-10-12-7-13(17)4-6-15(12)19/h3-8,18-19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZVSBAAVVECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=C(C=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

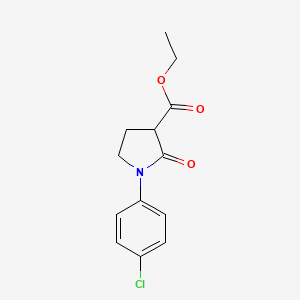
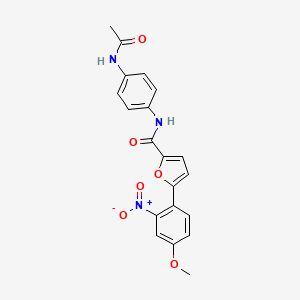
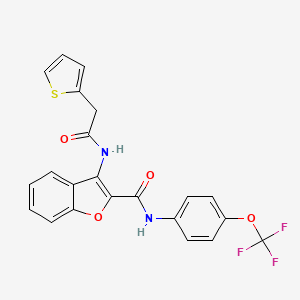
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)
![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)
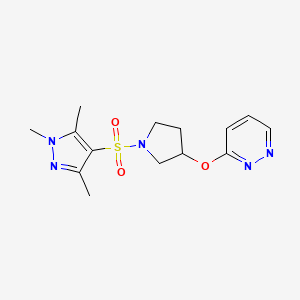
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
